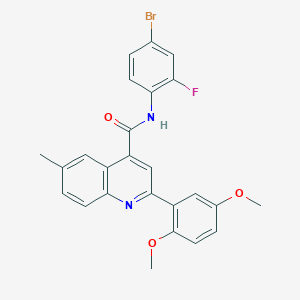

N-(4-bromo-2-fluorophenyl)-2-(2,5-dimethoxyphenyl)-6-methyl-4-quinolinecarboxamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of quinoline derivatives often involves condensation reactions, cyclization, and functional group transformations. One common approach for synthesizing such compounds includes the condensation of aminomethylquinoline carboxylic acid derivatives with amines or sulfonamides, followed by subsequent modifications like hydrogenolysis and reaction with halides to introduce specific substituents (Gracheva et al., 1982)(Gracheva, I., Kovel'man, I., & Tochilkin, A. I., 1982).

Molecular Structure Analysis

The molecular structure of N-(4-bromo-2-fluorophenyl)-2-(2,5-dimethoxyphenyl)-6-methyl-4-quinolinecarboxamide features a quinoline core, which is a bicyclic structure composed of a benzene ring fused to a pyridine ring. Substituents on this core, such as bromo, fluoro, methoxy, and methyl groups, significantly influence the molecule's electronic properties and reactivity. Crystal structure analysis and techniques such as FT-IR, FT-Raman, and NBO analyses provide insights into the compound's structural features, including bond lengths, angles, and the distribution of electron density across the molecule (Babashkina et al., 2022)(Babashkina, M. G., & Safin, D., 2022).

Applications De Recherche Scientifique

Analytical Detection and Quantification

One study describes the analytical challenges posed by novel psychoactive substances like 25B-NBOMe, a compound structurally related to the one . The study developed a rapid and selective method for the extraction and determination of such substances in blood samples using UPLC-MS/MS techniques. This research highlights the importance of developing sensitive and specific analytical methods for detecting psychoactive substances in biological materials, which can be applied in forensic toxicology and clinical diagnostics (Wiergowski et al., 2017).

Pharmacokinetics and Metabolism

Another aspect of scientific research applications involves understanding the metabolism and disposition of psychoactive compounds. Studies on compounds like SB-649868, an orexin 1 and 2 receptor antagonist, provide insights into the metabolic pathways, including oxidative deamination and hydroxylation, which can inform the pharmacokinetic profiles of related compounds. Such information is crucial for drug development, safety evaluation, and therapeutic monitoring (Renzulli et al., 2011).

Toxicological Studies

Toxicological studies on compounds structurally related to N-(4-bromo-2-fluorophenyl)-2-(2,5-dimethoxyphenyl)-6-methyl-4-quinolinecarboxamide, such as 2C-B, provide valuable data on the potential health risks associated with exposure to novel psychoactive substances. Research findings can inform public health policies, drug abuse prevention strategies, and medical treatment protocols for intoxications. Studies have documented the occurrence of severe intoxications and fatalities associated with psychoactive substance use, emphasizing the need for awareness and regulatory measures to mitigate these risks (Spoelder et al., 2019).

Propriétés

IUPAC Name |

N-(4-bromo-2-fluorophenyl)-2-(2,5-dimethoxyphenyl)-6-methylquinoline-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20BrFN2O3/c1-14-4-7-21-17(10-14)18(25(30)29-22-8-5-15(26)11-20(22)27)13-23(28-21)19-12-16(31-2)6-9-24(19)32-3/h4-13H,1-3H3,(H,29,30) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPPWMTYBQBLPSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2C(=O)NC3=C(C=C(C=C3)Br)F)C4=C(C=CC(=C4)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20BrFN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-bromo-2-fluorophenyl)-2-(2,5-dimethoxyphenyl)-6-methylquinoline-4-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,4-dimethylphenyl)-5-methyl-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4626763.png)

![N-[2-(8-quinolinyloxy)ethyl]-3,5-bis(trifluoromethyl)benzamide](/img/structure/B4626779.png)

![N-(4-{[3-(4-methoxyphenyl)-3-oxo-1-propen-1-yl]amino}phenyl)acetamide](/img/structure/B4626791.png)

![3-allyl-5-{3-[(3,4-dichlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4626802.png)

![5-(3-nitrophenyl)-N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}-2-furamide](/img/structure/B4626808.png)

![4-{4-methoxy-3-[(2-methylbenzyl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4626819.png)

![N-(4-iodo-2-methylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4626830.png)

![2-methoxyethyl 4-[({[1-(3-isopropenylphenyl)-1-methylethyl]amino}carbonyl)amino]benzoate](/img/structure/B4626840.png)

![ethyl N-{[(4-bromo-2-chlorophenyl)amino]carbonothioyl}glycinate](/img/structure/B4626851.png)

![4-[(4-benzyl-1-piperazinyl)carbonyl]-2-(3,4-dimethylphenyl)-6-methylquinoline](/img/structure/B4626862.png)

![(2,3-dimethoxybenzyl)[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B4626868.png)

![N-{5-[2-(benzylamino)-2-oxoethyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide](/img/structure/B4626872.png)